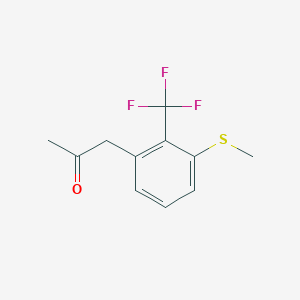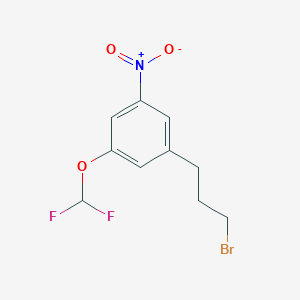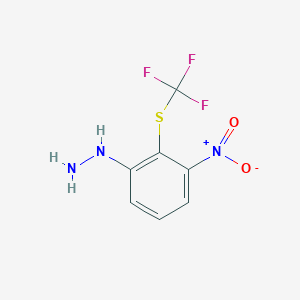![molecular formula C58H78N8O8 B14060623 L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] is a complex organic compound that belongs to the class of proline derivatives. Proline derivatives are known for their significant roles in various biochemical processes and industrial applications. This compound is particularly notable for its intricate structure, which includes multiple functional groups and stereocenters, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] involves several steps, each requiring precise reaction conditions and reagents. The synthetic route typically starts with the preparation of the proline derivative, followed by the introduction of the hexadiyne and indene moieties. The final steps involve the coupling of N-methyl-L-alanyl and 2-cyclohexylglycyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester groups, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving proline metabolism.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. The pathways involved may include those related to amino acid metabolism, signal transduction, and cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other proline derivatives, L-Prolinamide, 3,3’-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-] stands out due to its unique structural features and functional groups. Similar compounds include:
L-Prolinamide: A simpler proline derivative used in peptide synthesis.
N-methyl-L-alanyl derivatives: Compounds with similar functional groups but different structural frameworks.
2-cyclohexylglycyl derivatives: Compounds that share the cyclohexylglycyl moiety but differ in other parts of the molecule.
Eigenschaften
Molekularformel |
C58H78N8O8 |
|---|---|
Molekulargewicht |
1015.3 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[3-[(1S,2R)-2-[6-[[(1S,2R)-1-[3-[(1S)-2-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxoethyl]cyclohexyl]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]cyclohexyl]-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H78N8O8/c1-35(61-3)55(69)63-51(57(71)65-27-15-25-45(65)53(59)67)41-21-13-19-39(31-41)49-43-23-9-7-17-37(43)33-47(49)73-29-11-5-6-12-30-74-48-34-38-18-8-10-24-44(38)50(48)40-20-14-22-42(32-40)52(64-56(70)36(2)62-4)58(72)66-28-16-26-46(66)54(60)68/h7-10,17-18,23-24,35-36,39-42,45-52,61-62H,13-16,19-22,25-34H2,1-4H3,(H2,59,67)(H2,60,68)(H,63,69)(H,64,70)/t35-,36-,39?,40?,41?,42?,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
BRCXWBBDZROUEZ-WCMFYDHYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCC(C1)[C@@H]2[C@@H](CC3=CC=CC=C23)OCC#CC#CCO[C@@H]4CC5=CC=CC=C5[C@@H]4C6CCCC(C6)[C@@H](C(=O)N7CCC[C@H]7C(=O)N)NC(=O)[C@H](C)NC)C(=O)N8CCC[C@H]8C(=O)N)NC |
Kanonische SMILES |
CC(C(=O)NC(C1CCCC(C1)C2C(CC3=CC=CC=C23)OCC#CC#CCOC4CC5=CC=CC=C5C4C6CCCC(C6)C(C(=O)N7CCCC7C(=O)N)NC(=O)C(C)NC)C(=O)N8CCCC8C(=O)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)


![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)


